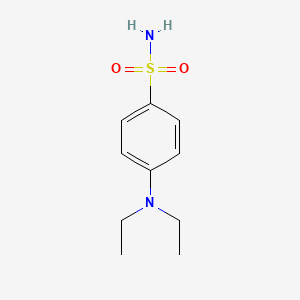

4-(Diethylamino)benzene-1-sulfonamide

Description

Properties

Molecular Formula |

C10H16N2O2S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

4-(diethylamino)benzenesulfonamide |

InChI |

InChI=1S/C10H16N2O2S/c1-3-12(4-2)9-5-7-10(8-6-9)15(11,13)14/h5-8H,3-4H2,1-2H3,(H2,11,13,14) |

InChI Key |

YSASFQAGHCOYAL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Triazine-Sulfonamide Hybrids

Compounds such as 4-{[4-(Diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (19) () share the diethylamino-sulfonamide core but incorporate a triazine ring. Key differences include:

- Substituent Effects: Replacing phenylamino with morpholino (compound 26) or guanidine (compound 27) groups alters polarity and hydrogen-bonding capacity.

- Synthesis: These hybrids are synthesized via stepwise substitution on cyanuric chloride, followed by coupling with aminobenzenesulfonamide. In contrast, simpler derivatives like the target compound avoid complex triazine scaffolds.

Thiadiazole-Sulfonamide Derivatives

Compounds such as 4-[5-(1-((4-methoxybenzylidene)hydrazineylidene)ethyl)-2-imino-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide (7a) () feature a thiadiazole ring instead of triazine. This substitution reduces molecular symmetry and may enhance cytotoxicity due to increased π-π stacking interactions.

Sydnone-Sulfonamide Derivatives

In 3-[4-(Diethylamino)phenyl]-4-(piperazin-1-ylsulfonyl)sydnone (8b) (), the sydnone ring introduces mesoionic character, which is absent in the target compound. This structural feature correlates with potent antimicrobial activity (e.g., MIC values <10 µg/mL against S. aureus).

Physicochemical Properties

Table 1: Key Physicochemical Data

- Solubility: The diethylamino group in the target compound improves organic solubility compared to unsubstituted sulfonamides. Thiadiazole derivatives exhibit lower solubility due to planar, rigid structures.

- Spectral Shifts: The ¹³C NMR signal for the diethylamino group (δ ~40 ppm for N-CH₂ and ~13 ppm for CH₃) is consistent across derivatives, but triazine hybrids show additional peaks at δ >160 ppm for triazine carbons.

Metabolic and Industrial Relevance

- Metabolism: Metabolites of diethylamino-containing sulfonamides (e.g., 4-amino-N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]benzene-1-sulfonamide in ) often undergo dealkylation, unlike morpholino or piperazinyl derivatives.

Preparation Methods

Direct Amination of 4-Aminobenzenesulfonamide

The most straightforward method involves reacting 4-aminobenzenesulfonamide with diethylamine under nucleophilic substitution conditions. The reaction proceeds via activation of the sulfonamide group, followed by alkylation:

Reaction Scheme :

Conditions :

-

Solvent: Ethanol or dichloromethane

-

Temperature: Reflux (78°C for ethanol)

-

Time: 6–12 hours

Key Observations :

-

Excess diethylamine (2–3 equiv.) ensures complete substitution.

-

Neutralization with dilute HCl during workup improves purity.

Sulfonation of 4-Diethylaminobenzene

An alternative route involves sulfonation of pre-functionalized aromatic amines. This method uses chlorosulfonic acid to introduce the sulfonyl chloride group, followed by ammonolysis:

Steps :

Advantages :

Modern Catalytic Methods

Palladium-Catalyzed Sulfonamide Formation

Recent advances employ palladium catalysts to couple aryl halides with sulfonamide precursors. This method avoids harsh sulfonation conditions:

Reaction :

Conditions :

Mechanistic Insight :

Mechanochemical Synthesis

Solid-state synthesis using ball milling reduces solvent waste and reaction time:

Protocol :

-

Reagents : 4-Aminobenzenesulfonamide, diethylamine, K₂CO₃

-

Conditions : Ball mill, 30 Hz, 2 hours

Benefits :

Industrial-Scale Production

Batch Reactor Process

Industrial synthesis optimizes cost and efficiency:

Steps :

-

Sulfonation :

-

Ammonia Gas Treatment :

Typical Yields :

Continuous Flow Synthesis

Emerging technology for high-throughput production:

Parameters :

-

Reactor: Microfluidic tube (0.5 mm diameter)

-

Residence Time: 10 minutes

-

Temperature: 120°C

Advantages :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Classical Amination | 65–75% | 95% | Moderate | Low |

| Sulfonation-Ammonolysis | 80–85% | 97% | High | Medium |

| Palladium Catalysis | 72% | 98% | Low | High |

| Mechanochemical | 68% | 93% | Moderate | Low |

| Continuous Flow | 85% | 99% | High | High |

Key Findings :

-

Sulfonation-Ammonolysis balances yield and scalability for industrial use.

-

Continuous Flow offers superior purity but requires significant capital investment.

Purification and Characterization

Recrystallization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.